N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylbenzenesulfonamide
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Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H24N6O2S and its molecular weight is 364.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently under investigation. It has been used in trials studying the treatment of Asthma and Rhinitis, Allergic, Perennial .
Mode of Action
It has been suggested that it may involve interactions with cholesterol . The compound forms assemblies at a certain concentration, and these assemblies undergo morphological changes upon exposure to cholesterol .
Biochemical Pathways
It is known that the compound interacts with cholesterol, suggesting it may influence lipid metabolism or related pathways .
Result of Action
It has been suggested that the compound’s interaction with cholesterol may lead to changes in cell membrane composition or function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of cholesterol in the environment can affect the compound’s assembly and fluorescence
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2S/c1-11-7-8-12(2)13(9-11)25(23,24)17-10-14-18-15(21(3)4)20-16(19-14)22(5)6/h7-9,17H,10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRPGWDAMJCECA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.